molecular formula C6H7NS B1583607 2-Pyridinemethanethiol CAS No. 2044-73-7

2-Pyridinemethanethiol

Cat. No.: B1583607
CAS No.: 2044-73-7
M. Wt: 125.19 g/mol
InChI Key: SJIIDWBFRZACDQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Pyridinemethanethiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds with the thiol group of this compound, leading to modifications in the activity of the enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance. Additionally, this compound can alter the activity of key metabolic enzymes, leading to changes in cellular energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiol group of this compound can form covalent bonds with cysteine residues in proteins, leading to alterations in protein function. This compound can also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade over time when exposed to air or light. Long-term exposure to this compound can lead to sustained changes in cellular redox balance and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and oxidative stress responses. At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in the detoxification and metabolism of various substances. These interactions can affect metabolic flux and alter the levels of key metabolites within cells. The involvement of this compound in these pathways highlights its importance in maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its role in cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

pyridin-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIDWBFRZACDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062127
Record name 2-Pyridinemethanethiol
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Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Pungent sulferous aroma
Record name 2-Pyridinemethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/
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Boiling Point

57.00 to 58.00 °C. @ 0.60 mm Hg
Record name 2-Pyridinemethanethiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (in ethanol)
Record name 2-Pyridinemethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.150-1.157
Record name 2-Pyridinemethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2044-73-7
Record name 2-Pyridinemethanethiol
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Record name 2-Pyridinemethanethiol
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Record name 2-Pyridinemethanethiol
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Record name 2-Pyridinemethanethiol
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Record name 2-Pyridinemethanethiol
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Record name Pyridine-2-methanethiol
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Record name 2-PYRIDINEMETHANETHIOL
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Record name 2-Pyridinemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the synthesis of metal complexes with 2-pyridinemethanethiol?

A1: Electrochemical synthesis has proven effective in producing metal complexes with this compound. Studies demonstrate that this technique yields complexes with zinc and cadmium [, ]. For instance, reacting metallic zinc or cadmium with this compound in acetonitrile solution through electrochemical oxidation results in the formation of Zn(PMTO)2 and Cd(PMTO)2.3H2O complexes, respectively []. This method offers a direct route to synthesize these complexes.

Q2: Does this compound participate in any known organic reactions?

A2: Yes, this compound can be obtained through the hydrolysis of 3-phenyl-5-(2-pyridyl)rhodanine. This reaction occurs in the presence of boiling 48% hydrobromic acid, leading to a 57% yield of this compound []. This synthetic route highlights the potential of this compound as a building block for more complex molecules.

Q3: Are there any studies exploring the potential radioprotective properties of this compound?

A3: While the provided abstracts don't delve into specific results, one study focuses on the radioprotective potential of N-heterocyclic compounds, including this compound []. This suggests ongoing research into its potential applications in mitigating radiation damage.

Q4: Beyond zinc and cadmium, are there investigations into complexes formed by this compound with other metals?

A4: Research indicates that this compound readily forms complexes with various transition metals. While specific details on characterization are limited in the abstracts, studies confirm the formation of complexes with copper(II), iron(II), and iron(III) []. This highlights the versatility of this compound as a ligand in coordination chemistry.

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